

Application of CAS 173676-54-5 as a pharmaceutical reference standard

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline

Cat. No.: B027815

[Get Quote](#)

An important initial clarification regarding CAS number 173676-54-5 is necessary. While this number is associated with an impurity related to the drug Efavirenz, the context of the query—focusing on a "pharmaceutical reference standard" with applications involving signaling pathways and detailed analytical protocols—strongly indicates that the intended subject is the widely used antibiotic, Moxifloxacin Hydrochloride. Moxifloxacin Hydrochloride's anhydrous form is correctly identified by CAS number 186826-86-8.[\[1\]](#)[\[2\]](#) This document will proceed with Moxifloxacin Hydrochloride as the subject to provide relevant and comprehensive application notes for the target audience.

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections, including respiratory and skin infections.[\[1\]](#)[\[3\]](#) As a pharmaceutical reference standard, Moxifloxacin Hydrochloride is crucial for ensuring the quality, potency, and purity of drug products through accurate and reliable analytical testing.[\[4\]](#) These standards are used in quality control laboratories for tasks such as identifying the active pharmaceutical ingredient (API), quantifying its concentration in dosage forms, and identifying impurities.[\[4\]](#)

Physicochemical Data of Moxifloxacin Hydrochloride

Property	Value
Chemical Name	1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid hydrochloride
CAS Number	186826-86-8 (anhydrous) [2]
Molecular Formula	C ₂₁ H ₂₄ FN ₃ O ₄ · HCl
Molecular Weight	437.89 g/mol
Appearance	Light yellow or yellow powder or crystals [5]
Application	Antibacterial [6]

Application as a Pharmaceutical Reference Standard

Moxifloxacin Hydrochloride Certified Reference Material (CRM) is used as a primary or secondary standard in analytical procedures to ensure the identity, strength, quality, and purity of pharmaceutical products.[\[4\]](#) Its applications include:

- Assay and Potency Determination: Quantifying the amount of Moxifloxacin in bulk drug substances and finished pharmaceutical forms (e.g., tablets, eye drops).[\[7\]](#)[\[8\]](#)
- Method Validation: Validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), for linearity, accuracy, precision, and specificity, in accordance with ICH guidelines.[\[9\]](#)[\[10\]](#)
- Impurity Profiling: Identifying and quantifying related substances and degradation products.
- System Suitability Tests: Ensuring that the chromatographic system is performing adequately before analyzing samples.[\[11\]](#)

Reference standards are traceable to official pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[\[4\]](#)[\[12\]](#)

Detailed Experimental Protocol: HPLC Assay of Moxifloxacin HCl

This protocol describes a validated isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Moxifloxacin Hydrochloride in bulk and pharmaceutical dosage forms.[7][9]

1. Instrumentation and Chromatographic Conditions

Parameter	Condition
Instrument	High-Performance Liquid Chromatography (HPLC) System with UV/PDA Detector[9]
Column	C18 (250 mm x 4.6 mm, 5 µm particle size)[9]
Mobile Phase	Buffer: Methanol (55:45 v/v). Buffer consists of 2 mL of orthophosphoric acid in 1000 mL of water, with pH adjusted to 2.5 using triethylamine.[9]
Flow Rate	1.0 mL/min[9]
Detection Wavelength	293 nm[9][10]
Injection Volume	10 µL[9]
Column Temperature	25°C (Ambient)[9]
Run Time	10 minutes[9]

2. Preparation of Solutions

- Mobile Phase: Prepare the buffer by adding 2 mL of orthophosphoric acid to 1000 mL of HPLC-grade water and adjusting the pH to 2.5 with triethylamine. Mix 550 mL of this buffer with 450 mL of HPLC-grade methanol. Filter the final mixture through a 0.45 µm membrane filter and degas for 15 minutes using a sonicator.[9]
- Standard Stock Solution (400 µg/mL): Accurately weigh 20 mg of the Moxifloxacin Hydrochloride reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[9]

- Standard Working Solution (40 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
- Sample Preparation (Tablets): Weigh and powder at least 20 tablets. Transfer a quantity of the powder equivalent to 20 mg of moxifloxacin into a 50 mL volumetric flask. Add approximately 30 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix thoroughly. Filter the solution using a 0.45 µm syringe filter. Dilute 5 mL of the filtered solution to 50 mL with the mobile phase to achieve a final theoretical concentration of 40 µg/mL.[9]

3. System Suitability Test

Before sample analysis, inject the Standard Working Solution (40 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0% and the tailing factor is not more than 2.0.[11][13]

4. Analytical Procedure

Inject the prepared standard and sample solutions into the chromatograph. Record the peak areas. Calculate the percentage of Moxifloxacin Hydrochloride in the sample using the following formula:

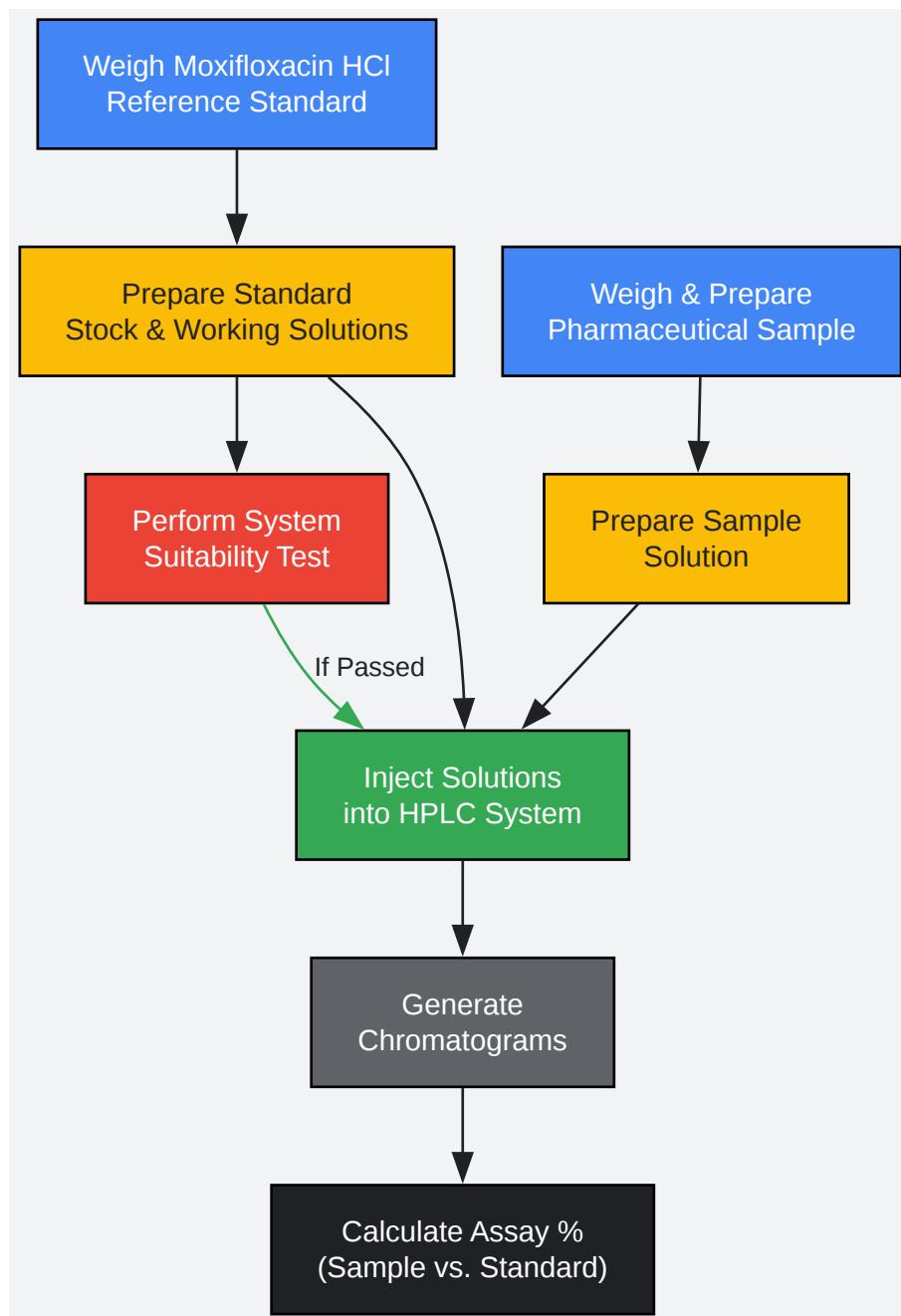
$$\% \text{ Assay} = (\text{Area}_\text{Sample} / \text{Area}_\text{Standard}) * (\text{Conc}_\text{Standard} / \text{Conc}_\text{Sample}) * 100$$

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[10]

Validation Parameter	Typical Acceptance Criteria
Linearity (20-60 µg/mL)	Correlation Coefficient (r^2) ≥ 0.999 [7][9]
Accuracy (% Recovery)	98.0% - 102.0%[14]
Precision (% RSD)	$\leq 2.0\%$
Limit of Detection (LOD)	0.029 µg/mL[10]
Limit of Quantitation (LOQ)	0.095 µg/mL[10]
Specificity	No interference from excipients or degradation products at the retention time of Moxifloxacin.[9]

Mandatory Visualizations


Mechanism of Action of Moxifloxacin

Moxifloxacin functions by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][6] This inhibition blocks DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[3][15]

Caption: Mechanism of action of Moxifloxacin targeting bacterial DNA enzymes.

Workflow for HPLC Analysis

The following diagram illustrates the logical workflow for using a Moxifloxacin Hydrochloride reference standard to perform an HPLC assay on a pharmaceutical product.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for HPLC assay using a reference standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. drugs.com [drugs.com]
- 2. Moxifloxacin Hydrochloride Monohydrate | LGC Standards [lgcstandards.com]
- 3. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. crs.edqm.eu [crs.edqm.eu]
- 9. benchchem.com [benchchem.com]
- 10. ijopp.org [ijopp.org]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. cenmed.com [cenmed.com]
- 13. uspnf.com [uspnf.com]
- 14. jocpr.com [jocpr.com]
- 15. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of CAS 173676-54-5 as a pharmaceutical reference standard]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b027815#application-of-cas-173676-54-5-as-a-pharmaceutical-reference-standard>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com